molecular formula C16H20FN5O B2568975 4-((1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl)methoxy)-5,6-dimethylpyrimidine CAS No. 2320602-81-9

4-((1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl)methoxy)-5,6-dimethylpyrimidine

Cat. No.: B2568975
CAS No.: 2320602-81-9
M. Wt: 317.368
InChI Key: ZNKBGAFWSQKMOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “4-((1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl)methoxy)-5,6-dimethylpyrimidine” is a pyrimidine derivative . Its molecular formula is C10H14FN3O . It is used for research purposes .


Synthesis Analysis

The synthesis of this compound involves a reaction with potassium carbonate in dimethyl sulfoxide at 100℃ . The reaction mixture is then cooled to ambient temperature and poured into water and extracted with CH2Cl2 . The organic extracts are combined and washed with brine, dried over Na2SO4, filtered, and the filtrate is concentrated to give the crude product as a brown oil . The crude product is then purified by chromatography on an ISCO silica gel column using 0 to 40% EtOAc/hexanes to give the final product .


Physical and Chemical Properties Analysis

The boiling point and other physical and chemical properties of this compound are not specified in the available resources .

Scientific Research Applications

Synthesis and Piperidinolysis of Fluoropyrimidines

Research on fluoropyrimidines, including their synthesis and reactions with piperidine, sheds light on the reactivity of these compounds. The study by Brown and Waring (1974) highlights the synthesis of 2-Fluoropyrimidine and its derivatives via diazotization of aminopyrimidines. The reactivity of these fluoropyrimidines with piperidine was found to be significantly higher than that of other halogenopyrimidines, providing insights into their potential for further chemical modifications and applications in various domains, including medicinal chemistry (Brown & Waring, 1974).

Inhibition of Immune-Activated Nitric Oxide Production

A series of 5-substituted 2-amino-4,6-dihydroxypyrimidines and their chlorinated derivatives were synthesized and evaluated for their ability to inhibit immune-activated nitric oxide production. These compounds, particularly the 5-fluoro-2-amino-4,6-dichloropyrimidine, showed significant inhibitory activity, outperforming potent reference compounds. This research opens avenues for the development of new therapeutic agents targeting inflammatory pathways (Jansa et al., 2014).

Kinase Inhibition

The search for novel kinase inhibitors led to the synthesis of 2,4-disubstituted-5-fluoropyrimidines, compounds bearing a structural core similar to that of various anticancer agents like 5-fluorouracil. The study by Wada et al. (2012) provides a methodological approach to achieve regioselective substitution on the pyrimidine ring, paving the way for the development of new anticancer therapies through targeted kinase inhibition (Wada et al., 2012).

Synthesis of Deoxycytidine Kinase Inhibitors

A practical synthesis route for a key intermediate in the preparation of deoxycytidine kinase (dCK) inhibitors has been described by Zhang et al. (2009). The process involves converting commercially available 2,4-dichloro-5-fluoropyrimidine to a more complex pyrimidin-4-amine derivative. This synthesis pathway represents a cost-effective approach to producing potent dCK inhibitors, which are of significant interest for cancer treatment (Zhang et al., 2009).

Safety and Hazards

The compound should be handled with care. It is advised to obtain special instructions before use, avoid contact with air and water due to possible violent reactions, and handle under inert gas . The compound should be kept away from heat, sparks, open flames, and hot surfaces .

Properties

IUPAC Name

4-[[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methoxy]-5,6-dimethylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20FN5O/c1-11-12(2)20-10-21-15(11)23-9-13-3-5-22(6-4-13)16-18-7-14(17)8-19-16/h7-8,10,13H,3-6,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNKBGAFWSQKMOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN=C1OCC2CCN(CC2)C3=NC=C(C=N3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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